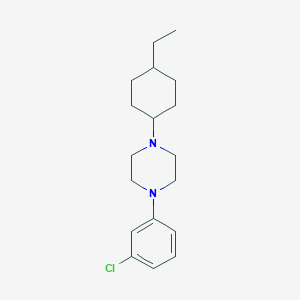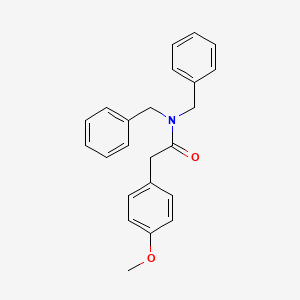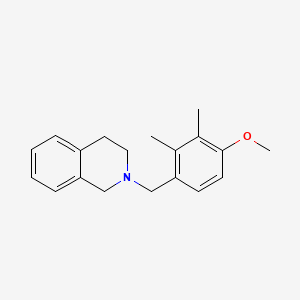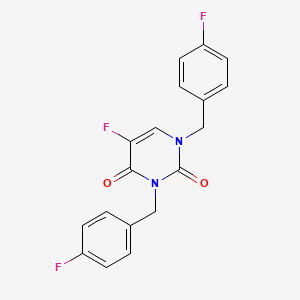
5-fluoro-1,3-bis(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-fluoro-1,3-bis(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione" is a compound that has garnered attention for its potential antitumor properties and its role in the synthesis of novel pharmaceuticals. The compound and its derivatives have been studied for their chemical synthesis, structural analysis, and biological activity, particularly in oncology research.
Synthesis Analysis
The synthesis of related pyrimidinedione derivatives involves various chemical reactions, including high-pressure liquid chromatography for plasma level determination and gas chromatography-mass fragmentography for specific metabolite analysis. These methods contribute to the understanding of the compound's stability and presence in biological systems (Marunaka & Umeno, 1978).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are critical in determining the molecular structure and confirming the product's identity through its crystal packing and intermolecular interactions. For instance, the synthesis and characterization of "5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione" provided insights into its orthorhombic crystal structure and the stabilization of its crystal packing through various interactions (Etsè et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving pyrimidinedione derivatives typically aim at enhancing their antitumor activity. Studies have explored the metabolism, antitumor activity, and the synthesis of novel pyrimidine derivatives to identify compounds with significant biological activities against various cancer cell lines (Fujii et al., 1980).
Physical Properties Analysis
The physical properties of pyrimidinedione derivatives, such as solubility, cutoff wavelengths, and mechanical properties, are influenced by their molecular structure. Fluorinated polyimides derived from pyrimidinedione exhibit remarkable solubility and thermal stability, highlighting their potential in high-performance materials (Yang & Hsiao, 2004).
Propiedades
IUPAC Name |
5-fluoro-1,3-bis[(4-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-14-5-1-12(2-6-14)9-22-11-16(21)17(24)23(18(22)25)10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGENADFOBLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1,3-bis(4-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,9bR*)-2-[(3-ethylisoxazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5641499.png)
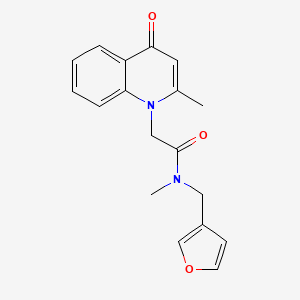
![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(phenylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641511.png)
![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)
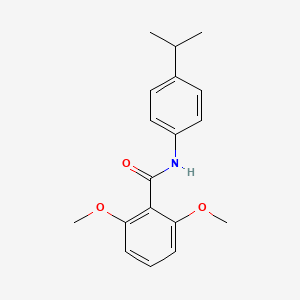
![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)
